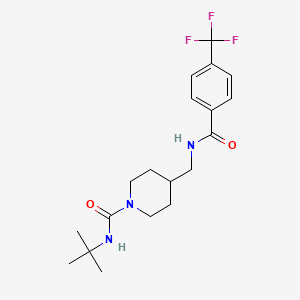

N-(tert-butyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

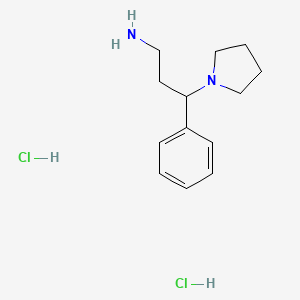

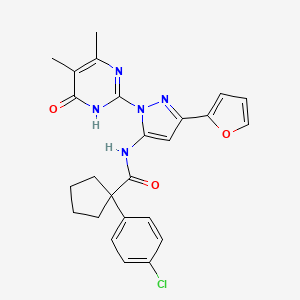

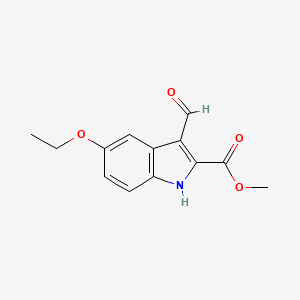

The compound N-(tert-butyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide is a synthetic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine compounds involves multi-step organic reactions, starting from various precursors. For instance, the asymmetric synthesis of a piperidine derivative is achieved from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with a yield of 49%, suggesting a viable route for industrial application due to the mild conditions and high yields . Another synthesis approach for a tert-butyl piperazine derivative is reported with a 52% yield using cost-effective reagents such as CuI, ethylene glycol, and potassium phosphate . These methods could potentially be adapted for the synthesis of N-(tert-butyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide by modifying the functional groups attached to the piperidine core.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and MS, and in some cases, X-ray diffraction . The piperazine ring typically adopts a chair conformation, and the spatial arrangement of substituents can be crucial for the biological activity of the compound . DFT calculations are also employed to predict the molecular structure and compare it with experimental data, providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

Piperidine derivatives are versatile intermediates that can undergo various chemical reactions to yield biologically active compounds. For example, the tert-butyl piperazine derivative synthesized in one study is an important intermediate for the synthesis of benzimidazole compounds, which have notable biological activities . The introduction of radioisotopes into similar compounds has been achieved through aryllithium reactions with carbon dioxide, demonstrating the chemical reactivity of the piperidine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents can affect the compound's solubility, stability, and reactivity. For instance, the introduction of fluorine-substituted tert-butoxycarbonyl groups has been found to improve the acid stability of piperidine derivatives, which is beneficial for their oral bioavailability and potential as drug candidates . The physicochemical properties such as molecular electrostatic potential and frontier molecular orbitals are also studied using DFT to understand the reactivity and interaction of these compounds with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Research by Hsiao et al. (2000) delved into the synthesis and properties of ortho-linked polyamides, focusing on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides demonstrated noncrystalline properties, excellent solubility in polar solvents, and significant thermal stability, highlighting their potential in creating transparent, flexible films with high glass transition temperatures (Hsiao, Yang, & Chen, 2000).

Asymmetric Synthesis for Nociceptin Antagonists

Jona et al. (2009) developed an efficient asymmetric synthesis method for a key intermediate used in the synthesis of nociceptin antagonists. This method showcased the potential of using specific piperidine derivatives in creating highly pure enantiomeric compounds, significant for therapeutic applications (Jona et al., 2009).

Inhibition of Pyruvate Dehydrogenase Kinase

A study by Aicher et al. (2000) explored secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, identifying them as inhibitors of pyruvate dehydrogenase kinase (PDHK). This work contributed to the understanding of how specific amide derivatives can influence PDHK activity, offering insights into metabolic regulation and potential therapeutic targets (Aicher et al., 2000).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase (AChE) activity. The study found that certain derivatives significantly inhibited AChE, suggesting potential applications in treating diseases associated with AChE dysfunction, such as Alzheimer's disease (Sugimoto et al., 1990).

Propiedades

IUPAC Name |

N-tert-butyl-4-[[[4-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3O2/c1-18(2,3)24-17(27)25-10-8-13(9-11-25)12-23-16(26)14-4-6-15(7-5-14)19(20,21)22/h4-7,13H,8-12H2,1-3H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKMJJVZLIYMKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2527625.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2527639.png)